Bicyclo[3.3.1]nonane-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of bicyclo[3.3.1]nonane derivatives, including carboxylic acids, involves complex organic reactions. For instance, 3,7-disubstituted bicyclo[3.3.1]nonanes, including the dicarboxylic acid derivatives, have been synthesized and studied for their conformation. These compounds exhibit two rapidly interconverting chair-boat conformations with distinctly flattened rings, highlighting the intricate nature of their synthesis and structural flexibility (Peters, Toorn, & Bekkum, 1975). Additionally, palladium-catalyzed cycloalkenylation has been employed for the construction of related bicyclo[3.3.0]octane derivatives, showcasing the versatility of metal-catalyzed reactions in synthesizing complex bicyclic structures (Toyota et al., 2002).
Molecular Structure Analysis
The molecular structure of bicyclo[3.3.1]nonane-3-carboxylic acid derivatives reveals significant insights into their conformation and reactivity. The dicarboxylic acid and its esters, for example, primarily exist in chair-boat conformations with a minimal population of the double-boat conformation, indicating the presence of flattened rings which could influence their chemical reactivity and interaction with other molecules (Peters, Toorn, & Bekkum, 1975).
Chemical Reactions and Properties
Bicyclo[3.3.1]nonane-3-carboxylic acid and its derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, the synthesis of non-steroidal 2-methoxyestradiol mimetics based on the bicyclo[3.3.1]nonane structural motif involves key steps such as BF3-assisted oxirane opening, intramolecular cyclization, and reduction, demonstrating the compound's reactivity towards forming complex structures with biological relevance (Nurieva et al., 2017).
Scientific Research Applications
Conformational Analysis
Bicyclo[3.3.1]nonane-3-carboxylic acid and its derivatives have been studied for their conformational properties. For example, the conformation of bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid and its dimethyl ester was explored through NMR spectroscopy. These studies showed the existence of these compounds in rapidly interconverting chair-boat conformations with flattened rings, providing valuable insights into the structural dynamics of these molecules (Peters, Toorn, & Bekkum, 1975).
Synthesis of Non-Steroidal Mimetics
The bicyclo[3.3.1]nonane motif has been used in the synthesis of non-steroidal mimetics. For instance, bicyclo[3.3.1]nonane derivatives with 2-methoxyphenol moiety were synthesized as mimetics of 2-methoxyestradiol, demonstrating notable cytotoxicity to human lung carcinoma cell lines. This highlights its potential in medicinal chemistry (Nurieva et al., 2017).
Structural Studies and Synthesis
Various studies have focused on the synthesis and structural analysis of bicyclo[3.3.1]nonane derivatives. This includes the synthesis of novel 1,3,7-trisubstituted bicyclo[3.3.1]nonane derivatives, which opens up avenues for further exploration in organic synthesis and structural chemistry (Klaić, Veljković, & Mlinarić-Majerski, 2002).
Environmental Chemistry Applications
In the field of environmental chemistry, bicyclo[3.3.1]nonane derivatives, specifically naphthenic acids, have been identified in oil sands process water. This identification was crucial for understanding the composition and potential environmental impacts of these process-affected waters (Wilde et al., 2015).
Medicinal Chemistry and Drug Development
Bicyclo[3.3.1]nonane derivatives have been synthesized and evaluated for potential medicinal applications. For instance, thiabicyclononane-based antimicrobial polycations were synthesized, showing effective bacterial growth inhibition and cell killing properties. This indicates their potential use in antimicrobial therapies (Geng & Finn, 2017).
properties
IUPAC Name |
bicyclo[3.3.1]nonane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKUZAYHWMSZNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339626 | |
Record name | Bicyclo[3.3.1]nonane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.3.1]nonane-3-carboxylic acid | |
CAS RN |
6221-62-1 | |
Record name | Bicyclo[3.3.1]nonane-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6221-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[3.3.1]nonane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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